molecular formula C19H26N4O2 B6461448 tert-butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate CAS No. 2549034-88-8

tert-butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B6461448
CAS No.: 2549034-88-8
M. Wt: 342.4 g/mol
InChI Key: UQFIMAIXCPQZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a bicyclic pyrrolidine derivative featuring a benzodiazole substituent. The tert-butyl carbamate group enhances solubility and serves as a protective moiety during synthetic modifications.

Properties

IUPAC Name

tert-butyl 2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)23-11-13-9-22(10-14(13)12-23)17-20-15-7-5-6-8-16(15)21(17)4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFIMAIXCPQZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Chemical Formula : C₁₅H₁₈N₂O₂

Molecular Weight : 270.32 g/mol

CAS Number : Not specifically listed; however, related compounds can be referenced for structural and functional insights.

Structural Characteristics

The compound features a tert-butyl group , a benzodiazole moiety , and an octahydropyrrolo structure , which contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of tert-butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can be attributed to its ability to interact with specific biological pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, the benzodiazole moiety is known for its ability to modulate enzyme activity through competitive inhibition.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells by scavenging free radicals.
  • Anticancer Potential : Some derivatives of benzodiazole are recognized for their anticancer activities. The structural similarity may indicate that this compound could exhibit similar effects by inducing apoptosis in cancer cells.

Pharmacological Studies

Research has indicated various pharmacological effects linked to compounds containing the benzodiazole structure:

  • Antimicrobial Activity : Certain benzodiazole derivatives have shown efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.
  • Cytotoxicity Tests : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on specific cancer cell lines, warranting further investigation into their therapeutic potential.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Study 3Investigated the antioxidant properties using DPPH radical scavenging assays, showing promising results compared to standard antioxidants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, emphasizing substituent effects, synthetic yields, and applications:

Compound Substituent Molecular Weight Synthetic Yield Key Properties/Applications Reference
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate Benzotriazole-carbonyl 358.5 g/mol 83% High-yield synthesis via HATU coupling; evaluated for pharmaceutical potential
tert-Butyl 5-(2-(trifluoromethyl)phenyl)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate 2-(Trifluoromethyl)phenyl 369.4 g/mol* Not specified Intermediate for RBP4 antagonists; demonstrates therapeutic potential in metabolic disorders
tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate Benzyl, 3-oxo 316.4 g/mol Not specified Safety data available (hazardous upon exposure); used in peptide synthesis
tert-Butyl (3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride None (parent scaffold) 248.75 g/mol Not specified Commercial availability; used as a building block in drug discovery

*Calculated based on molecular formula from .

Key Research Findings and Analysis

Substituent-Driven Bioactivity

  • Benzotriazole Derivatives : The benzotriazole-substituted analog () exhibits a high synthetic yield (83%) via HATU-mediated coupling, suggesting efficient scalability for pharmaceutical development .
  • Trifluoromethylphenyl Derivatives : Compounds like 6-methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid () demonstrate RBP4 antagonism, highlighting the role of electron-withdrawing groups (e.g., CF₃) in enhancing target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.